molecular formula C28H25FN6 B2853825 4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890881-89-7

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B2853825
CAS-Nummer: 890881-89-7
Molekulargewicht: 464.548
InChI-Schlüssel: SMQWCKKYJDJIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C28H25FN6 and its molecular weight is 464.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H25FN6
  • Molecular Weight : 464.548 g/mol
  • CAS Number : 890881-89-7

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a fluorophenyl group, which contribute to its biological properties.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and FLT3. The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on these kinases.

EGFR Inhibition

A study demonstrated that derivatives with similar structures exhibited potent inhibitory activity against wild-type EGFR and its mutant forms. For instance, a closely related compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, which is known for conferring resistance to first-line EGFR inhibitors .

FLT3 Inhibition

In another investigation, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxicity against various cancer cell lines. The lead compound exhibited significant activity against non-small cell lung cancer and leukemia models, with GI50 values ranging from 1.17 to 18.40 µM across different assays .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Assay Type Cell Line IC50 (µM) Comments
Anti-proliferative ActivityA549 (Lung Cancer)8.21Significant inhibition observed
HCT-116 (Colon Cancer)19.56Moderate inhibition
Kinase InhibitionEGFR (Wild Type)0.016High potency as an inhibitor
EGFR (T790M Mutant)0.236Notable resistance profile
CytotoxicityNCI 60 Cell LinesGI50: 1.17 - 18.40Effective across multiple cancer types

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Study on Anticancer Activity : A series of new derivatives were synthesized and evaluated for their anti-proliferative effects against A549 and HCT-116 cell lines. The results indicated that these compounds could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), suggesting their utility as chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between these compounds and their target kinases, providing insights into their mechanism of action at the molecular level .

Eigenschaften

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6/c29-23-11-13-24(14-12-23)35-28-25(19-32-35)27(30-20-31-28)34-17-15-33(16-18-34)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19-20,26H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWCKKYJDJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.